REACTION_CXSMILES
|
S(Cl)(Cl)=O.Cl.[CH3:6][O:7][CH2:8][CH:9]([NH:11][C:12]1[C:16]([CH3:17])=[CH:15][S:14][C:13]=1[CH3:18])[CH3:10].[Cl:19][CH2:20][C:21](Cl)=[O:22]>C1(C)C=CC=CC=1.C1CCCCC1.C(OCC)(=O)C>[CH3:18][C:13]1[S:14][CH:15]=[C:16]([CH3:17])[C:12]=1[N:11]([CH:9]([CH3:10])[CH2:8][O:7][CH3:6])[C:21](=[O:22])[CH2:20][Cl:19] |f:5.6|
|
Name
|
cyclohexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1.C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
N-(1-methoxyprop-2-yl-)-2,4-dimethyltetrahydrothien-3-ylidenimine
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCC(C)NC1=C(SC=C1C)C
|
Name
|
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
TEMPERATURE
|
Details
|
This mixture is heated during 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC=C(C1N(C(CCl)=O)C(COC)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
S(Cl)(Cl)=O.Cl.[CH3:6][O:7][CH2:8][CH:9]([NH:11][C:12]1[C:16]([CH3:17])=[CH:15][S:14][C:13]=1[CH3:18])[CH3:10].[Cl:19][CH2:20][C:21](Cl)=[O:22]>C1(C)C=CC=CC=1.C1CCCCC1.C(OCC)(=O)C>[CH3:18][C:13]1[S:14][CH:15]=[C:16]([CH3:17])[C:12]=1[N:11]([CH:9]([CH3:10])[CH2:8][O:7][CH3:6])[C:21](=[O:22])[CH2:20][Cl:19] |f:5.6|
|
Name
|
cyclohexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1.C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
N-(1-methoxyprop-2-yl-)-2,4-dimethyltetrahydrothien-3-ylidenimine
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COCC(C)NC1=C(SC=C1C)C
|
Name
|
|
Quantity
|
0.02 mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
TEMPERATURE
|
Details
|
This mixture is heated during 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC=C(C1N(C(CCl)=O)C(COC)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |